![molecular formula C3H6N2O B085071 Ethenylurea CAS No. 13370-08-6](/img/structure/B85071.png)
Ethenylurea
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Overview
Description
Synthesis Analysis
- Ethenylurea can be synthesized through a carbonylation process using [11C]carbon monoxide. This method demonstrates high efficiency, with trapping efficiencies reaching up to 90% and conversion yields up to 82% (Doi et al., 2004).
- Another approach involves the convergent coupling of orthogonally protected benzophenone derivatives, showcasing selective syntheses techniques (Fujita et al., 2004).
Molecular Structure Analysis
- The crystal structure of N,N'-diphenylurea, a related compound, indicates a pseudo C(2) symmetry with phenyl groups trans to the oxygen atom, providing insights into the structural configuration of related urea derivatives (Ganis et al., 1970).
Chemical Reactions and Properties
- In the conversion of methanol to hydrocarbons over acidic zeolite H-ZSM-5, ethene (a related compound) forms exclusively from xylenes and trimethylbenzenes, indicating a separation in the mechanism of formation from higher alkenes (Svelle et al., 2006).
Physical Properties Analysis
- The crystal structure of related compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, reveals intramolecular hydrogen bonds contributing to structural stability. This suggests similar stability potential in Ethenylurea (Achutha et al., 2017).
Chemical Properties Analysis
- The adsorption of ethene on Pd(110) surfaces demonstrates high reactivity and dehydrogenation at elevated temperatures. This could imply similar reactivity patterns for Ethenylurea in contact with metal surfaces (Bowker et al., 2005).
Scientific Research Applications
Phytoprotectant against Ozone Pollution
Ethenylurea, specifically ethylene diurea (EDU), has been studied for its phytoprotective properties against ground-surface ozone, a widespread pollutant. The research aimed to assess the potential toxicity of EDU in the absence of ozone and investigate its mode of action using Lemna minor L. as a model organism. Results indicated that EDU concentrations greater than 593 mg L^(-1) inhibited colony growth, suggesting potential toxicity at high concentrations. However, low concentrations showed a hormetic response, indicating stimulatory effects that may suggest overcompensation in response to homeostasis disruption. These findings highlight EDU's role in environmental protection and its impact on plant biology (Agathokleous et al., 2016).
Role in Collagen Fibrillogenesis
Research into the effects of ethylurea on collagen fibrillogenesis in vitro has revealed its influence on hydrophobic interactions during the formation of collagen fibrils. Ethylurea was found to decrease the extent and rate of fibril formation, with a greater inhibitory effect observed in enzyme-digested collagens. This suggests that ethylurea can alter the mechanism of fibril growth, possibly through a conformational change in the hydrophobic cluster of the C-terminal peptide of collagen, emphasizing the significance of hydrophobic interactions in collagen fibril nucleation and growth (Capaldi & Chapman, 1984).
Encapsulation for Fungicidal Activity
The encapsulation of triphenyltin hydroxide, a compound related to ethenylurea, aimed to extend its fungicidal activity and reduce phytotoxicity in agricultural applications, such as peanut fields. The study found that polyureas and ethyl cellulose were adequate materials for encapsulating triphenyltin hydroxide, as evidenced by biological tests. This approach not only prolongs the fungicide's effectiveness but also minimizes adverse effects on crops, demonstrating the potential of encapsulation technologies in agriculture (Markus, Felix, & Pelah, 1986).
Safety and Hazards
Mechanism of Action
Target of Action
Ethenylurea, also known as N-Vinylurea, is an organic compound . .
Biochemical Pathways
It’s worth noting that the compound is used as a synthetic chemical intermediate , suggesting that it may participate in various chemical reactions and potentially influence multiple biochemical pathways.
Result of Action
It’s known that ethenylurea can be used as a component in pesticides, suggesting that it may have effects on weed and insect populations .
Action Environment
Ethenylurea is stable under normal temperatures but can decompose in moist or watery conditions . Its dust is combustible in air, indicating that it should be handled carefully to prevent fire hazards . When handling Ethenylurea, it’s recommended to use appropriate personal protective equipment and operate in a well-ventilated area . If accidentally exposed or ingested, immediate medical attention is advised .
properties
IUPAC Name |
ethenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFWKDXOUWXCDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90298292 |
Source
|
Record name | Ethenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90298292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenylurea | |
CAS RN |
13370-08-6 |
Source
|
Record name | Ethenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90298292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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